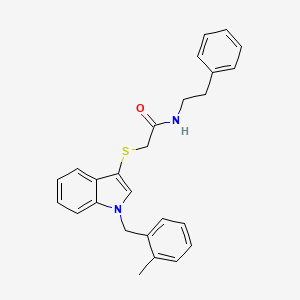
N2-Benzoyl-N1-1-naphthylargininamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-Benzoyl-N1-1-naphthylargininamide hydrochloride is a useful research compound. Its molecular formula is C23H26ClN5O2 and its molecular weight is 439.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Histochemical Demonstration of Enzyme Activities
Research on N2-Benzoyl-N1-1-naphthylargininamide hydrochloride has shown its utility in histochemistry, specifically in the demonstration of enzyme activities within mast cells. The compound has been employed as a histochemical substrate to localize enzymatic activity to mast cells in human and dog tissues. It was found to be a substrate for trypsin-like enzymes, distinct from other known mast cell enzymes, indicating a species-specific enzymatic activity associated with mast cells (Glenner & Cohen, 1960).
Investigation of Enzymatic Substrate Specificity
Further studies explored the substrate specificity and enzymatic kinetics of compounds similar to this compound. These studies aimed to identify specific enzyme activities in various tissue types and provided insights into the enzymatic processes occurring in human mast cells. Such research underscores the significance of these compounds in dissecting biochemical pathways and understanding the roles of specific enzymes in biological systems (Hopsu & Glenner, 1963).
Synthesis and Properties of Related Compounds
Research has also been conducted on the synthesis, properties, and applications of related compounds. These studies have broadened the understanding of the chemical and biological properties of this compound and its analogs. They provide valuable information for the development of new biochemical tools and therapeutic agents, illustrating the wide range of potential applications of these compounds in scientific research and medicine (Erlanger, Kokowsky, & Cohen, 1961).
Mecanismo De Acción
Target of Action
N2-Benzoyl-N1-1-naphthylargininamide hydrochloride primarily targets proteolytic enzymes such as trypsin, amidase, and balterobin . These enzymes play a crucial role in various biological processes, including digestion and regulation of cellular functions.
Mode of Action
The compound interacts with its targets by serving as a chromogenic substrate. Upon interaction, the bond between the arginine and the p-nitroaniline moieties in this compound is hydrolyzed . This hydrolysis releases the chromophore p-nitroaniline, which can be detected by colorimetric analysis .
Result of Action
The primary result of the action of this compound is the release of the chromophore p-nitroaniline upon hydrolysis . This can be detected by colorimetric analysis, providing a measure of the activity of the targeted proteolytic enzymes . The molecular and cellular effects of the compound’s action would depend on the specific roles of these enzymes in various biological processes.
Propiedades
IUPAC Name |
N-[5-(diaminomethylideneamino)-1-(naphthalen-1-ylamino)-1-oxopentan-2-yl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2.ClH/c24-23(25)26-15-7-14-20(28-21(29)17-9-2-1-3-10-17)22(30)27-19-13-6-11-16-8-4-5-12-18(16)19;/h1-6,8-13,20H,7,14-15H2,(H,27,30)(H,28,29)(H4,24,25,26);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHNBBWJYTZHIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=CC3=CC=CC=C32.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
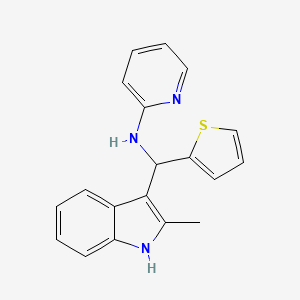
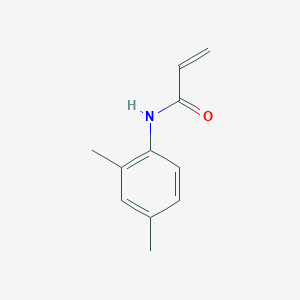
![3,4-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide](/img/structure/B2969444.png)
![2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2969447.png)
![1-(2,5-dimethylphenyl)-3-hydroxy-3-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2969449.png)
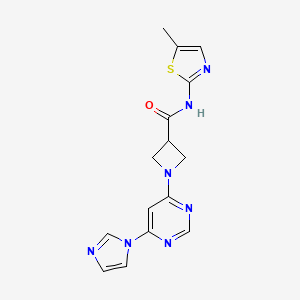
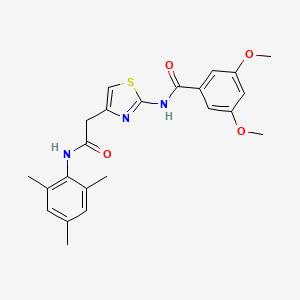
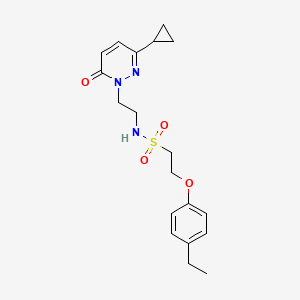
![Octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid](/img/structure/B2969454.png)
![3-[(2,4-dichlorophenyl)methyl]-8-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2969455.png)
![2-[1-(1-methyl-1H-pyrazole-3-carbonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2969456.png)
![methyl 2-[(2Z)-2-{[2-(2,4-dichlorophenoxy)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2969458.png)
![1-{2-Oxabicyclo[2.1.1]hexan-1-yl}ethan-1-amine](/img/structure/B2969460.png)
